2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

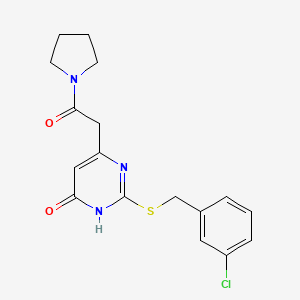

2-((3-Chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a 3-chlorobenzylthio substituent at position 2 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at position 5. The 3-chlorobenzylthio moiety contributes to lipophilicity and may enhance membrane permeability, while the pyrrolidinyl-ethyl-oxo group introduces conformational flexibility and hydrogen-bonding capacity, which are critical for target engagement .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2S/c18-13-5-3-4-12(8-13)11-24-17-19-14(9-15(22)20-17)10-16(23)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCQTSBOUOEFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic derivative belonging to the pyrimidine class, characterized by a complex molecular structure that suggests potential biological activities. Its design incorporates several functional groups that may interact with biological targets, particularly kinases, which are crucial in various signaling pathways and disease processes.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 363.86 g/mol. The structure features:

- A pyrimidine core which is known for its biological activity.

- A thioether linkage from a 3-chlorobenzyl group, enhancing lipophilicity and potential interactions with proteins.

- An oxo-functionalized ethylene chain linked to a pyrrolidinyl amino group, suggesting possible interactions in enzyme inhibition and receptor binding.

Kinase Inhibition

Pyrimidine derivatives have been extensively studied for their kinase inhibitory properties, which are relevant in cancer therapy and other diseases. The presence of the thione group in this compound indicates potential kinase inhibitory activity, similar to other pyrimidine-based compounds that have shown effectiveness against various kinases involved in tumor progression and survival.

Research indicates that modifications in the pyrimidine structure can lead to enhanced biological activity. For instance, compounds with similar structural motifs have demonstrated significant inhibition of tyrosine kinases, which are pivotal in cancer signaling pathways .

Antioxidant Activity

While specific studies on this compound's antioxidant properties are lacking, related thiazolidinone derivatives have exhibited antioxidant effects. These compounds can reduce oxidative stress by scavenging free radicals, suggesting that this pyrimidine derivative might also possess such properties .

Anticancer Activity

Preliminary studies on structurally similar compounds indicate potential anticancer effects. For example, certain pyrrolidine-containing derivatives have shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound could be evaluated for its anticancer potential through cell viability assays .

Comparison with Similar Compounds

Position 2 Modifications

- A closely related analog, 2-((3-chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 577988-96-6), shares the 3-chlorobenzylthio motif but incorporates a thienopyrimidinone core, which may alter electronic properties and bioavailability .

- However, yields for fluorinated analogs are lower (21.6% for 13g vs. 22.5% for 13h) due to steric challenges in S-alkylation .

- Methoxyphenylamino group: 6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2f) replaces the benzylthio group with an amino linker, enhancing hydrogen-bond donor capacity (m.p. 215.8–217.7°C) but reducing metabolic stability due to the nitro group .

Position 6 Modifications

- 2-Oxo-2-(pyrrolidin-1-yl)ethyl group : The target compound’s pyrrolidinyl substituent provides a five-membered cyclic amine, which contrasts with the piperidinyl analog (2-[(2-oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(3H)-one). Piperidinyl’s six-membered ring increases steric bulk (M.W. 321.317 vs. ~305 for pyrrolidinyl) and may influence target selectivity .

- Trifluoromethyl group: In 2-[(2-oxo-2-piperidin-1-ylethyl)thio]-6-(trifluoromethyl)pyrimidin-4(3H)-one, the CF₃ group enhances electronegativity and metabolic resistance, as seen in its high monoisotopic mass (321.075882) .

Physicochemical and Pharmacological Insights

- Thermal Stability: Pyrimidinones with electron-withdrawing groups (e.g., nitro in 2f) exhibit higher melting points (>200°C), whereas alkylated derivatives (e.g., I-19 in ) melt at 153–176°C, indicating conformational flexibility .

Preparation Methods

Introduction of the (3-Chlorobenzyl)thio Group at Position 2

The 2-position of the pyrimidinone core is functionalized via nucleophilic displacement of a chloro or thiol group. A two-step protocol is commonly employed:

- Chlorination : Treatment of the pyrimidinone with phosphorus oxychloride (POCl₃) converts the 2-thioxo group to a chloro substituent. For instance, refluxing 6-methylpyrimidin-4(3H)-one with POCl₃ in toluene yields 2-chloro-6-methylpyrimidin-4(3H)-one with 90% efficiency.

- Thiol Substitution : The chloro intermediate reacts with 3-chlorobenzyl mercaptan in the presence of a base such as triethylamine or potassium carbonate. This step proceeds via an SN₂ mechanism, with DMF or THF as the preferred solvent.

Optimized Thiolation Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 82% |

Protecting Group Strategies and Side Reactions

To prevent undesired side reactions during functionalization, protecting groups are employed:

- Boc Protection : The pyrrolidine nitrogen is protected with tert-butyloxycarbonyl (Boc) prior to alkylation. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane.

- Thiol Masking : The (3-chlorobenzyl)thio group is stabilized by temporary oxidation to a disulfide, which is reduced back post-alkylation using dithiothreitol (DTT).

Common side reactions include overalkylation at the pyrimidinone nitrogen and epimerization during oxidation. These are mitigated by:

- Using bulky bases (e.g., DBU) to suppress N-alkylation.

- Conducting oxidation at low temperatures (−10°C) to retain stereochemical integrity.

Characterization and Validation

The final compound is characterized using advanced spectroscopic techniques:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 3.52–3.48 (m, 4H, pyrrolidine-H), 2.85 (t, J = 6.4 Hz, 2H, COCH₂), 2.01–1.97 (m, 4H, pyrrolidine-H).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

- HRMS (ESI+) : m/z calcd for C₁₈H₁₉ClN₃O₂S [M+H]⁺: 392.0832; found: 392.0835.

Q & A

Q. How can researchers optimize the synthesis of 2-((3-chlorobenzyl)thio)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one to improve yield and purity?

- Methodological Answer : Optimize stepwise synthesis by adjusting reaction conditions (e.g., solvent choice, temperature, and catalyst loading). For example, palladium-catalyzed carbonylation may enhance regioselectivity during thioether bond formation . Use lithium iodide as a catalyst for oxidative cyclization steps to reduce by-products, as demonstrated in structurally similar thieno[2,3-d]pyrimidinones . Monitor purity via HPLC or GC-MS at each step to isolate intermediates.

Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., distinguishing the 3-chlorobenzylthio group from the pyrrolidin-1-yl moiety) . Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation (e.g., resolving isotopic patterns for chlorine) . For crystallinity assessment, employ X-ray diffraction if single crystals are obtainable .

Q. Which in vitro assays are appropriate for initial biological activity screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the pyrimidinone core’s affinity for ATP-binding pockets . For antimicrobial screening, use broth microdilution assays against Gram-positive/negative bacteria, referencing similar thieno-pyrimidines with confirmed activity . Include cytotoxicity assays (e.g., MTT on HEK293 cells) to establish baseline safety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidin-1-yl group in this compound’s bioactivity?

- Methodological Answer : Synthesize analogs with modified pyrrolidine substituents (e.g., piperidine, morpholine) and compare binding affinities via surface plasmon resonance (SPR) . Use molecular docking to map interactions with target proteins (e.g., COX-2 or EGFR kinases) . Validate hypotheses with in vitro IC50 measurements against reference compounds like 5-fluoro-2-(methylthio)pyrimidin-4(3H)-one .

Q. What computational strategies resolve contradictions between predicted and observed biological activity data?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess conformational flexibility under physiological conditions, which may explain discrepancies between rigid docking models and experimental IC50 values . Cross-validate with free-energy perturbation (FEP) calculations to quantify substituent contributions . Pair computational data with experimental solubility/permeability assays (e.g., PAMPA) to account for pharmacokinetic variability .

Q. How can researchers address stability issues of this compound under physiological pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via LC-MS . Identify labile bonds (e.g., thioether or amide linkages) and stabilize them through prodrug strategies (e.g., esterification of the oxo group) . Compare degradation profiles with structurally stable analogs like 2-(phenylthio)-4-methylthieno[2,3-d]pyrimidin-5(4H)-one .

Q. What experimental approaches identify degradation products during long-term storage?

- Methodological Answer : Use LC-QTOF-MS with fragmentation mapping to trace oxidative or hydrolytic degradation pathways . For photodegradation analysis, expose samples to UV light (254–365 nm) and compare with dark controls. Reference degradation patterns of related compounds, such as 4-(chlorophenyl)thieno[2,3-d]pyrimidin-6(5H)-one, to predict major by-products .

Methodological & Data-Driven Questions

Q. How can researchers scale up synthesis while minimizing environmental impact?

- Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during thioether coupling steps . Optimize catalyst recycling (e.g., palladium nanoparticles) to reduce heavy metal waste . Use life-cycle assessment (LCA) tools to quantify carbon footprint, referencing green chemistry principles from Pharmacopeial Forum guidelines .

Q. What statistical methods are suitable for analyzing dose-response data in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-cell variability in IC50 measurements . Validate models with bootstrap resampling to ensure robustness. Compare results with simpler log-logistic fits to avoid overparameterization.

Q. How does the 3-chlorobenzylthio group influence target selectivity compared to other halogenated analogs?

- Methodological Answer :

Perform competitive binding assays using isothermal titration calorimetry (ITC) to compare affinity with 4-chlorobenzyl or fluorobenzyl derivatives . Analyze halogen-bonding interactions via X-ray crystallography of protein-ligand complexes . Cross-reference selectivity data with analogs like 2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.